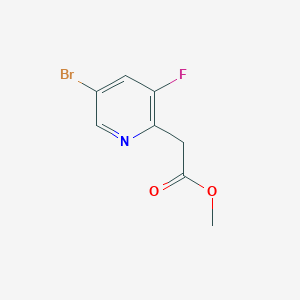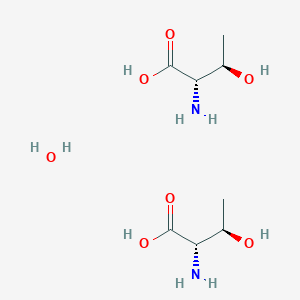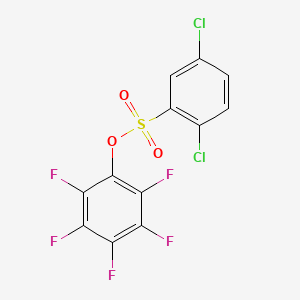
2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate is a chemical compound with the molecular formula C12H3Cl2F5O3S and a molecular weight of 393.11 g/mol . This compound is known for its unique structure, which includes both pentafluorophenyl and dichlorobenzenesulfonate groups. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with pentafluorophenol. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group can be substituted by nucleophiles such as amines or thiols.
Esterification: The sulfonate group can react with alcohols to form esters.
Coupling reactions: It can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: For nucleophilic substitution reactions.
Alcohols: For esterification reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted product, while esterification with an alcohol would yield an ester .
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate is used in various scientific research applications, including:
Proteomics research: It is used as a reagent for labeling and modifying proteins.
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Material science: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The pentafluorophenyl group is highly electron-withdrawing, making the sulfonate group more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to modify and synthesize new compounds .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate: Similar in structure but with a different position of the chlorine atoms.
Pentafluorobenzaldehyde: Shares the pentafluorophenyl group but has an aldehyde functional group instead of a sulfonate.
Uniqueness
2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate is unique due to its combination of pentafluorophenyl and dichlorobenzenesulfonate groups, which impart distinct chemical reactivity and properties. This makes it particularly useful in specialized applications such as proteomics research and the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl2F5O3S/c13-4-1-2-5(14)6(3-4)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYQNFUVHGRCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl2F5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
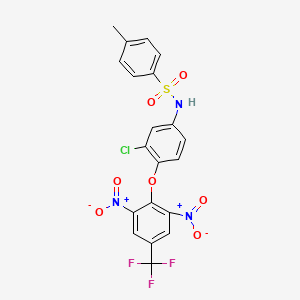
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide](/img/structure/B2599831.png)
![1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2599833.png)
![1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2599834.png)
![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide](/img/structure/B2599836.png)

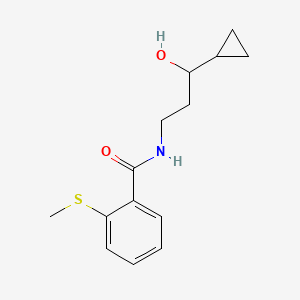
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B2599839.png)
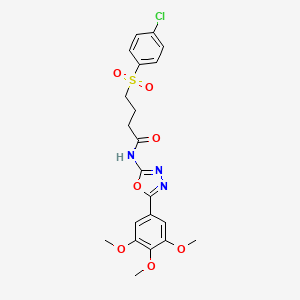
![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2599843.png)
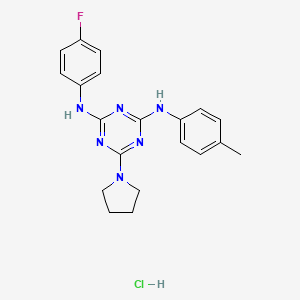
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2599846.png)
